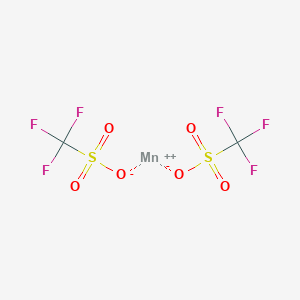

Manganesebis(trifluoromethanesulfonate)

Description

BenchChem offers high-quality Manganesebis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganesebis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2F6MnO6S2 |

|---|---|

Molecular Weight |

353.08 g/mol |

IUPAC Name |

manganese(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |

InChI Key |

HEYNLDRKZOOEDN-UHFFFAOYSA-L |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Precursor Development and Chemical Routes

The selection of appropriate starting materials is a critical first step in the synthesis of Manganesebis(trifluoromethanesulfonate). The most common precursors for the manganese source are manganese(II) salts, such as manganese(II) chloride, manganese(II) carbonate, and manganese(II) oxide. The triflate group is typically introduced using trifluoromethanesulfonic acid or its derivatives.

Several chemical routes have been explored for the laboratory-scale synthesis of Manganesebis(trifluoromethanesulfonate). One of the most frequently cited methods involves the reaction of anhydrous manganese(II) chloride with trimethylsilyl (B98337) triflate (TMSOTf). acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net This reaction is typically carried out in an inert solvent mixture, such as acetonitrile (B52724) and tetrahydrofuran, under anhydrous conditions to prevent the formation of hydrated species. acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net The reaction proceeds via the displacement of the chloride ions by the triflate groups, yielding the desired product and volatile trimethylsilyl chloride as a byproduct.

Another viable, and potentially more direct, route involves the reaction of manganese(II) carbonate or manganese(II) oxide with trifluoromethanesulfonic acid. This acid-base reaction offers the advantage of forming water or carbon dioxide and water as byproducts, which can be readily removed. While specific literature detailing this method for Manganesebis(trifluoromethanesulfonate) is not abundant, it represents a common strategy for the synthesis of other metal triflates. The general reaction scheme involves the dissolution of the manganese precursor in an aqueous or organic solution of trifluoromethanesulfonic acid, followed by the removal of the solvent to isolate the product.

The choice of precursor can influence the reaction conditions and the purity of the final product. For instance, the use of anhydrous manganese(II) chloride necessitates stringent anhydrous conditions throughout the synthesis and purification steps to avoid the formation of the stable hexahydrate complex, Mn(H₂O)₆₂. acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net Conversely, starting with manganese(II) carbonate or oxide might offer a more straightforward workup, although the reaction kinetics and stoichiometry would require careful optimization.

Interactive Table: Comparison of Synthetic Routes for Manganesebis(trifluoromethanesulfonate)

| Precursor (Mn Source) | Reagent (Triflate Source) | Common Solvents | Key Byproducts | Reported Advantages | Reported Challenges |

| Manganese(II) Chloride (anhydrous) | Trimethylsilyl triflate | Acetonitrile/Tetrahydrofuran | Trimethylsilyl chloride | Well-established laboratory method, high yield reported. acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net | Requires strictly anhydrous conditions, TMSOTf can be expensive. |

| Manganese(II) Carbonate | Trifluoromethanesulfonic acid | Water, Organic Solvents | Carbon dioxide, Water | Potentially simpler workup, readily available precursors. | Reaction conditions need optimization, potential for hydrated product formation. |

| Manganese(II) Oxide | Trifluoromethanesulfonic acid | Water, Organic Solvents | Water | Readily available manganese precursor. | Slower reaction rates may be observed compared to carbonates. |

Optimization of Synthetic Conditions for High Purity and Yield

Achieving high purity and yield is paramount for the utility of Manganesebis(trifluoromethanesulfonate), particularly in catalytic applications where impurities can significantly affect performance. The optimization of synthetic conditions involves a systematic study of various reaction parameters.

Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. For the reaction between manganese(II) chloride and TMSOTf, the reaction is often carried out at room temperature. For syntheses involving triflic acid and manganese carbonate or oxide, gentle heating may be required to drive the reaction to completion, but excessive temperatures should be avoided to prevent potential decomposition of the triflate anion.

Stoichiometry: The molar ratio of the reactants is a critical parameter. A slight excess of the triflating agent is sometimes employed to ensure complete conversion of the manganese precursor. However, a large excess can complicate the purification process, requiring additional steps to remove unreacted reagents.

Reaction Time: The duration of the reaction is another important factor to optimize. Monitoring the reaction progress using techniques such as infrared (IR) spectroscopy can help determine the optimal reaction time to maximize product formation while minimizing the potential for side reactions.

Purification Methods: Recrystallization is the most common method for purifying Manganesebis(trifluoromethanesulfonate). acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net The choice of solvent system is crucial for effective purification. For the acetonitrile (B52724) solvate, [Mn(CH₃CN)₂(OTf)₂]n, recrystallization from a mixture of acetonitrile and diethyl ether has been reported to yield high-purity crystals. acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net It is critical to control the atmosphere during purification, as the compound readily absorbs moisture to form the hexahydrate. acs.orgcymitquimica.comsigmaaldrich.comresearchgate.net Washing the final product with a non-polar solvent can help remove any residual soluble impurities.

Interactive Table: Parameters for Optimization of Manganesebis(trifluoromethanesulfonate) Synthesis

| Parameter | Range/Options | Effect on Purity and Yield |

| Reaction Temperature | Room Temperature to Reflux | Affects reaction rate and potential for byproduct formation. |

| Reactant Stoichiometry | Equimolar to slight excess of triflating agent | Influences reaction completion and ease of purification. |

| Reaction Time | Minutes to several hours | Determines the extent of reaction and potential for decomposition. |

| Solvent Choice | Acetonitrile, Tetrahydrofuran, Water | Affects solubility of reactants and products, and the nature of the isolated solvate. |

| Purification Method | Recrystallization, Washing | Crucial for removing impurities and isolating the desired form of the product. |

Scalability Considerations in Industrial Synthesis

Solvation Behavior and Solvent-Dependent Coordination Phenomena

The initial step in the utilization of manganesebis(trifluoromethanesulfonate) in synthesis is its dissolution in a suitable solvent. The solvation process itself is a coordination phenomenon, where solvent molecules act as ligands, forming solvated Mn(II) complexes. The nature of the solvent plays a crucial role in determining the structure and reactivity of the resulting species.

In acetonitrile (B52724) (CH₃CN), a common solvent in coordination chemistry, Mn(OTf)₂ forms a linear coordination polymer with the formula [Mn(CH₃CN)₂(OTf)₂]n. researchgate.netnih.gov In this structure, each manganese(II) center exhibits a distorted octahedral geometry. The coordination sphere is composed of two trans-coordinating acetonitrile molecules and four equatorial oxygen atoms from bridging triflate anions. These bridging triflates link the manganese centers, creating the polymeric chain with a Mn-Mn distance of 5.1333 Å. nih.gov

When dissolved in pyridine (B92270) (C₅H₅N), a stronger coordinating ligand than acetonitrile, the polymeric structure is disrupted. Recrystallization from a mixture of acetonitrile and pyridine yields the mononuclear complex, trans-[Mn(C₅H₅N)₄(OTf)₂]. researchgate.netnih.govnih.gov Here, the manganese(II) ion is in a distorted octahedral environment, coordinated to four equatorial pyridine ligands and two axial monodentate triflate anions. nih.govnih.gov This demonstrates the influence of the solvent's donor strength on the final coordination environment.

The hygroscopic nature of both the acetonitrile and pyridine complexes leads to the ready formation of the hexaaquamanganese(II) triflate, Mn(H₂O)₆₂, upon exposure to water. researchgate.netnih.govnih.gov In this complex, the manganese(II) ion is octahedrally coordinated to six water molecules, and the triflate anions are not directly bonded to the metal center but interact with the coordinated water molecules through hydrogen bonding. nih.govnih.gov

The solubility of manganesebis(trifluoromethanesulfonate) has also been noted in other organic solvents such as acetone (B3395972) and ether, further highlighting its utility in a variety of reaction media. dntb.gov.ua

Ligand Binding and Complex Formation Thermodynamics

The weakly coordinating nature of the triflate anion in manganesebis(trifluoromethanesulfonate) makes it an excellent precursor for studying ligand substitution reactions and the thermodynamics of complex formation. The ease with which the triflate anion can be displaced allows for the systematic investigation of the binding of various ligands to the Mn(II) center.

Mononuclear Manganese(II) Triflate Complexes

A vast number of mononuclear Mn(II) complexes with the triflate counter-ion have been synthesized and characterized, showcasing a wide range of coordination numbers and geometries. The choice of ligand plays a pivotal role in dictating the final structure.

For instance, the reaction of Mn(OTf)₂ with the N-donor ligand N-benzyl-N-((6-pivaloylamido-2-pyridyl)methyl)-N-(2-pyridylmethyl)amine (bpppa) in acetonitrile yields the mononuclear complex (bpppa)Mn(CH₃CN)(H₂O)₂. psu.edu In this case, the Mn(II) center is coordinated to the tetradentate bpppa ligand, one acetonitrile molecule, and one water molecule, resulting in a six-coordinate species.

With the tridentate ligand 2,6-(dibenzothiazol-2-yl)pyridine, a five- or six-coordinate complex, [Mn(N-N-N)Cl₂], is formed, illustrating how ligand sterics and electronics can influence the coordination number. rsc.org The use of triazacyclononane-based ligands like 1,4,8-triazacycloundecane (B3263003) (tacud), 1,4,7-triazacyclodecane (tacd), and 1,4,7-triazacyclononane (B1209588) (tacn) with Mn(OTf)₂ leads to the formation of Mn(ligand)₂₂ complexes. nih.gov

The thermodynamic stability of these complexes is a key parameter. While extensive thermodynamic data specifically for Mn(OTf)₂ complexes is not always available, studies on related systems provide valuable insights. For example, the complexation of Mn(II) with pyridine and its methylated derivatives in dimethylformamide has been studied calorimetrically. researchgate.net These studies reveal the formation of [MnL]²⁺, [MnL₂]²⁺, and [MnL₃]²⁺ species, with the stability generally increasing with the basicity of the pyridine ligand. researchgate.net A comprehensive analysis of the stability constants (log K) of Mn(II) complexes with various aminocarboxylate ligands has also been performed, providing a framework for predicting complex stability based on ligand structural motifs. nih.gov

Below is a table summarizing some reported mononuclear Manganese(II) complexes with triflate counter-ions.

| Complex | Ligand(s) | Coordination Geometry | Reference(s) |

| [Mn(CH₃CN)₂(OTf)₂]n | Acetonitrile, Triflate | Distorted Octahedral | researchgate.netnih.gov |

| trans-[Mn(C₅H₅N)₄(OTf)₂] | Pyridine, Triflate | Distorted Octahedral | researchgate.netnih.govnih.gov |

| Mn(H₂O)₆₂ | Water | Octahedral | researchgate.netnih.govnih.gov |

| (bpppa)Mn(CH₃CN)(H₂O)₂ | bpppa, Acetonitrile, Water | Six-coordinate | psu.edu |

| Mn(tacud)₂₂ | 1,4,8-triazacycloundecane | Octahedral | nih.gov |

Multinuclear Manganese(II) Triflate Clusters

The assembly of multinuclear manganese clusters is of significant interest due to their relevance in bioinorganic chemistry and materials science, particularly in the context of single-molecule magnets. While carboxylate ligands are more commonly employed to bridge multiple manganese centers, the use of Mn(OTf)₂ as a starting material can also lead to the formation of multinuclear species, often in conjunction with other bridging ligands.

An example of a dinuclear Mn(II) complex is {(bpppa)Mn}₂(μ-C₂O₄)₂, formed from the reaction of (bpppa)Mn(CH₃CN)(H₂O)₂ with oxalate. psu.edu Although the triflate is not present in the final dinuclear structure, its lability in the precursor is key to the formation of the oxalate-bridged species.

The synthesis of tetranuclear and even undecanuclear manganese clusters has been reported, typically involving the self-assembly of Mn(II) salts with ligands like N-butyldiethanolamine and various carboxylic acids. nih.gov While these specific examples use manganese(II) chloride, the principles of self-assembly are applicable to systems starting with Mn(OTf)₂. The resulting clusters often exhibit interesting magnetic properties, such as single-molecule magnet behavior in some tetranuclear Mn(II)₂Mn(III)₂ systems. nih.gov

The formation of a linear double chain of Mn(II) complexes has been observed where the manganese centers are bridged by pyrazole (B372694) and triflate ligands, showcasing the potential for triflate to participate in bridging interactions in multinuclear structures. researchgate.net

Further research is needed to explore the full potential of Mn(OTf)₂ in the directed synthesis of novel multinuclear manganese clusters with tailored magnetic and catalytic properties.

Influence of Ligand Environment on Coordination Geometry

The coordination geometry around the Mn(II) ion in triflate systems is highly sensitive to the nature of the surrounding ligands. The d⁵ electronic configuration of high-spin Mn(II) does not impose a strong crystal field stabilization energy preference for any particular geometry, leading to a wide variety of observed coordination environments.

As previously discussed, the coordination of Mn(II) in triflate systems can readily switch between a polymeric structure with bridging triflates in the presence of a weak donor like acetonitrile to a mononuclear species with monodentate triflates when a stronger donor like pyridine is introduced. researchgate.netnih.govnih.gov

The denticity and steric bulk of the ligands are also critical factors. For example, the potentially tetradentate ligand 2,6-(dibenzothiazol-2-yl)pyridine can lead to either five- or six-coordinate Mn(II) complexes. rsc.org With rigid polydentate ligands like bispidine derivatives, it is possible to achieve rare eight-coordinate Mn(II) complexes with triflate as a co-ligand. researchgate.net In contrast, with the same ligand, the smaller Zn(II) ion forms a less stable six-coordinate complex, highlighting the role of ionic radius in determining the preferred coordination geometry. researchgate.net

Redox Properties and Manganese Oxidation States in Coordination Complexes

The accessible oxidation states of manganese, which can range from +2 to +7, are a key feature of its chemistry. The triflate anion, being redox-inactive, provides a stable platform to study the redox behavior of manganese in its coordination complexes. The ligand environment plays a critical role in tuning the redox potential of the Mn(II)/Mn(III) couple and stabilizing higher oxidation states.

Cyclic voltammetry is a powerful technique to probe these redox properties. For instance, in the electrochemical chloroalkylation of alkenes catalyzed by a manganese complex, cyclic voltammetry studies using Mn(OTf)₂ show an oxidative wave that is influenced by the presence of bipyridine and acetate (B1210297) ligands. nih.gov The addition of a chloride source leads to a new anodic wave attributed to the oxidation of a [Mn(II)]-Cl species to [Mn(III)]-Cl. nih.gov

The redox potential of the Mn(II)/Mn(III) couple can be systematically tuned by modifying the electronic properties of the ligands. In a series of tris(polypyridine)manganese(II) complexes, the Mn(II)/Mn(III) redox couple exhibits irreversible behavior, and the oxidation potential is influenced by substituents on the polypyridyl ligands. researchgate.netmdpi.com Similarly, for a series of Mn(II) complexes with 4'-substituted terpyridine ligands, the Mn(III)/Mn(II) reduction potential changes linearly with the electron-withdrawing or -donating nature of the substituent, with the potential varying by as much as 600 mV. nih.gov

The formation of higher oxidation states, such as Mn(IV), from Mn(II) triflate precursors has also been demonstrated. For example, a manganese(II) complex with a pentadentate N₃S₂ ligand and labile triflate anions can be oxidized by iodosylbenzene to produce a metastable Mn(IV)-oxo species. nih.gov In some dithiocarbamate (B8719985) complexes of manganese(II), two sequential one-electron oxidations corresponding to the Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox processes have been observed. electrochemsci.org

The table below presents some representative redox potential data for manganese complexes, some of which utilize triflate as a counter-ion, illustrating the influence of the ligand environment.

| Complex/System | Redox Couple | Potential (V vs. reference) | Conditions | Reference(s) |

| Mn(tacud)₂₂ | Mn(III)/Mn(II) | E₁/₂ = 1.16 V vs NHE | Acetonitrile | nih.gov |

| Mn(tacd)₂₂ | Mn(III)/Mn(II) | E₁/₂ = 0.95 V vs NHE | Acetonitrile | nih.gov |

| Mn(tacn)₂₂ | Mn(III)/Mn(II) | E₁/₂ = 0.93 V vs NHE | Acetonitrile | nih.gov |

| Tris(polypyridine)Mn(II) | Mn(II)/Mn(III) | Irreversible oxidation | Acetonitrile | researchgate.netmdpi.com |

| Mn(II) dithiocarbamates | Mn(II)/Mn(III), Mn(III)/Mn(IV) | Two redox couples | - | electrochemsci.org |

Homogeneous Catalysis

In homogeneous catalysis, Manganesebis(trifluoromethanesulfonate) dissolves in the reaction medium to act as a molecular catalyst. It is particularly recognized for its role in oxidation and C-H functionalization reactions. sigmaaldrich.com

The manganese(II) ion can be readily oxidized to higher oxidation states (e.g., Mn(III), Mn(IV)), which are potent oxidizing agents, forming the basis of its catalytic activity in oxidation reactions.

Manganese salts, in conjunction with specific solvent systems, are capable of catalyzing the challenging partial oxidation of light alkanes. Research has demonstrated that manganese salts in mixtures of trifluoroacetic acid and trifluoroacetic anhydride (B1165640) can catalytically oxidize methane (B114726) at relatively low temperatures (<200 °C). ornl.gov Using dioxygen as the terminal oxidant, this system shows high selectivity for the mono-oxidized product. ornl.gov

In a representative system using a manganese trifluoroacetate (B77799) salt at 180 °C, methane is converted to methyl trifluoroacetate with over 90% selectivity at approximately 35% methane conversion, achieving about six turnovers. ornl.gov A proposed mechanism involves the activation of the Mn(II) species by dioxygen to form a Mn(III)-hydroxo intermediate, which then cleaves a methane C-H bond. ornl.gov This process is also applicable to the oxidation of ethane (B1197151), yielding ethyl trifluoroacetate. ornl.gov The stability of the methyl trifluoroacetate product under the reaction conditions prevents over-oxidation, which contributes to the high selectivity observed. ornl.gov

Table 1: Manganese-Catalyzed Partial Oxidation of Light Alkanes Data sourced from studies on manganese salts in trifluoroacetic acid systems.

| Substrate | Catalyst System | Oxidant | Product | Conversion | Selectivity | Ref. |

|---|---|---|---|---|---|---|

| Methane | Mn(TFA)₂ in HTFA/TFAA | O₂ | Methyl trifluoroacetate | ~35% | >90% | ornl.gov |

| Ethane | Mn(TFA)₂ in HTFA/TFAA | O₂ | Ethyl trifluoroacetate | ~46% | High | ornl.gov |

Manganesebis(trifluoromethanesulfonate) is a highly effective pre-catalyst for the epoxidation of a wide range of olefins. An in situ catalyst system generated from Mn(CF₃SO₃)₂ and picolinic acid has been shown to convert numerous olefins to their corresponding epoxides with high efficiency. organic-chemistry.orgacs.org Using peracetic acid as the oxidant, these reactions are remarkably fast, often completing in under five minutes at 0 °C. organic-chemistry.orgacs.org The system is compatible with diverse substrates, including electron-deficient alkenes and functionalized arenes, and avoids side reactions. organic-chemistry.org The triflate salt is particularly effective due to its weakly coordinating anions. rsc.org Competition experiments suggest the formation of an electrophilic high-valent Mn=O species as the active oxidant. organic-chemistry.orgacs.org

This catalytic protocol has been successfully applied in both batch and continuous flow setups, underscoring its potential for industrial applications. nih.govacs.org While Mn(OTf)₂ is highly effective, other manganese salts like Mn(OAc)₂ have also been used, though Mn(OTf)₂ can be advantageous in flow systems due to its better solubility, which prevents precipitation and reactor blockage. acs.org No specific research detailing the use of this catalytic system for phospholipid epoxidation was identified in the reviewed literature.

Table 2: Epoxidation of Various Olefins using Mn(OTf)₂-Based Systems

| Substrate | Catalyst System | Oxidant | Yield | Conditions | Ref. |

|---|---|---|---|---|---|

| Cyclooctene | Mn(CF₃SO₃)₂ / Picolinic Acid | Peracetic Acid | 99% | 0 °C, <5 min | organic-chemistry.org |

| Styrene | Mn(CF₃SO₃)₂ / Picolinic Acid | Peracetic Acid | 91% | 0 °C, <5 min | organic-chemistry.org |

| (E)-4-Octene | Mn(CF₃SO₃)₂ / Picolinic Acid | Peracetic Acid | 98% | 0 °C, <5 min | organic-chemistry.org |

| 1-Octene | Mn(OTf)₂ / Picolinic Acid / Quinoline | H₂O₂ / 2,3-Butadione | 37% | 25 °C, 2 h | rsc.org |

Manganesebis(trifluoromethanesulfonate) is used as a catalyst for C-H oxidation reactions. sigmaaldrich.com The catalytic oxidation of light alkanes like methane and ethane is a direct example of C-H bond oxidation, where strong C-H bonds are converted into C-O bonds with high selectivity. ornl.gov The development of catalysts for C-H bond functionalization is a significant goal in chemistry, aiming to replace traditional multi-step syntheses with more direct routes. Manganese-based catalysts are a key area of this research. nih.govosti.gov While many mechanistic studies focus on Mn(I)-carbonyl complexes which often operate via a concerted metalation-deprotonation (CMD) pathway, the underlying principle of manganese mediating C-H bond cleavage is broadly applicable. nih.govwhiterose.ac.uk In the case of oxidation reactions catalyzed by salts like Mn(OTf)₂, the mechanism is believed to proceed through the formation of high-valent manganese-oxo species that are powerful enough to activate the C-H bonds of substrates. ornl.gov

While manganese is predominantly studied for its oxidative catalytic properties, manganese complexes are also being investigated for reduction reactions.

The electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of sustainable energy research. researchgate.net A growing family of catalysts based on the earth-abundant metal manganese has emerged as a promising alternative to those based on expensive precious metals. researchgate.netosti.gov Extensive research has focused on molecular manganese carbonyl complexes, such as [Mn(bpy)(CO)₃Br] and its derivatives, which have been shown to be active and selective electrocatalysts for reducing CO₂ to carbon monoxide (CO). acs.orgmdpi.com Mechanistic studies indicate that these reactions typically involve the reduction of the pre-catalyst to a catalytically active [Mn(bpy)(CO)₃]⁻ species. acs.org Other research has explored manganese-based oxides for CO₂ reduction. researchgate.net However, a review of the current scientific literature does not indicate that Manganesebis(trifluoromethanesulfonate) is specifically used as a catalyst or pre-catalyst in these electrocatalytic CO₂ reduction systems.

Reduction Reactions

Hydrosilylation of Carbonyl Compounds

Manganese-catalyzed hydrosilylation of carbonyl compounds has emerged as a significant area of research, offering an efficient and cost-effective alternative to precious metal catalysts. researchgate.netnih.gov While a broad range of manganese complexes have been investigated for this transformation, the specific use of manganesebis(trifluoromethanesulfonate) is not extensively documented in dedicated studies. However, the principles of manganese catalysis in this reaction are well-established.

The reduction of aldehydes and ketones to their corresponding alcohols via hydrosilylation involves the addition of a silicon-hydride bond across the C=O double bond. Manganese catalysts, typically in low oxidation states, are effective in activating the silane (B1218182) and facilitating the transfer of the hydride to the carbonyl carbon. Research has shown that manganese pincer complexes and other well-defined manganese(I) hydride complexes are highly chemoselective for the hydrosilylation of aldehydes and ketones. nih.gov

In a representative study on manganese-catalyzed hydrosilylation, various aromatic and aliphatic ketones were successfully reduced to the corresponding alcohols in high yields. The general reaction scheme is as follows:

R(CO)R' + R''3SiH $\xrightarrow{Mn-catalyst}$ RCH(OSiR''3)R' $\xrightarrow{H_2O}$ RCH(OH)R'

Detailed research findings have highlighted the influence of ligands and the manganese precursor on the catalytic activity. For instance, bis(imino)pyridine-supported manganese complexes have demonstrated exceptional activity. nih.gov While direct data for manganesebis(trifluoromethanesulfonate) is scarce, its strong Lewis acidity could potentially play a role in activating the carbonyl group towards nucleophilic attack by a manganese-hydride species.

Multicomponent Reaction Systems (e.g., Pyrimidine Synthesis)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. Manganese catalysts have been successfully employed in the synthesis of nitrogen-containing heterocycles, such as pyrimidines, through MCRs. researchgate.netnih.gov

Specifically, manganese-complex-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. nih.gov This process involves condensation and dehydrogenation steps, allowing for the selective formation of C-C and C-N bonds. While the published research often utilizes specific manganese pincer complexes, the fundamental catalytic cycle provides a basis for understanding the potential role of other manganese sources like manganesebis(trifluoromethanesulfonate). The reaction generally proceeds by the manganese-catalyzed dehydrogenation of alcohols to aldehydes, which then participate in the cyclization with the amidine.

A study by Kempe and coworkers demonstrated the synthesis of a variety of substituted pyrimidines from the reaction of amidines with primary and secondary alcohols, catalyzed by a PN5P-manganese pincer complex. nih.gov Although manganesebis(trifluoromethanesulfonate) was not the catalyst in this specific study, its ability to act as a Lewis acid could facilitate the initial condensation steps of the reaction.

Specific Organic Transformations (e.g., Biginelli Reactions, Methanolysis)

Manganesebis(trifluoromethanesulfonate) has been explicitly identified as a catalyst for specific organic transformations, most notably the Biginelli reaction and methanolysis. sigmaaldrich.com

The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). These products are of significant interest due to their wide range of biological activities. The catalytic role of manganesebis(trifluoromethanesulfonate) in this reaction is attributed to its Lewis acidity, which activates the aldehyde carbonyl group towards nucleophilic attack.

Methanolysis, the cleavage of an ester bond by methanol, is another transformation catalyzed by manganesebis(trifluoromethanesulfonate). sigmaaldrich.com In this context, the Lewis acidic manganese(II) ion coordinates to the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol.

Heterogeneous Catalysis and Supported Systems

While manganesebis(trifluoromethanesulfonate) is primarily used in homogeneous catalysis, the broader role of manganese in heterogeneous systems is well-documented, particularly as a promoter in mixed-metal catalysts.

Promotion in Mixed-Metal Catalysts (e.g., Fischer-Tropsch Synthesis)

In the Fischer-Tropsch (FT) synthesis, a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen), manganese is often used as a promoter for iron- and cobalt-based catalysts. psu.edutue.nl The addition of manganese can enhance the activity and selectivity of the catalyst.

Studies have shown that manganese can act as a structural promoter, improving the dispersion of the active metal phase and preventing sintering. tue.nl It can also influence the electronic properties of the catalyst, affecting CO dissociation and the distribution of hydrocarbon products. For instance, in iron-based FT catalysts, the addition of manganese has been found to suppress the formation of methane and shift the selectivity towards higher hydrocarbons. psu.edu While these studies typically utilize manganese oxides or other precursors, the decomposition of manganesebis(trifluoromethanesulfonate) on a support material could potentially generate highly dispersed manganese oxide species that act as effective promoters.

| Catalyst System | Promoter Effect of Manganese | Reference |

| Iron-based FT | Suppresses methane formation, shifts selectivity to higher hydrocarbons. | psu.edu |

| Cobalt-based FT | Enhances dispersion of metallic cobalt. | tue.nl |

Electrochemical Oxidation Systems

Manganese compounds are also utilized in electrochemical oxidation systems, where they can act as mediators for the oxidation of organic substrates. nih.gov The electrochemical generation of high-valent manganese species, such as Mn(III), Mn(IV), or even Mn(V), is a key step in these catalytic cycles. These high-valent species are potent oxidants that can react with a variety of organic molecules.

For example, manganese porphyrin complexes have been shown to be effective electrocatalysts for the selective oxidation of thioethers to sulfoxides. nih.gov The catalytic cycle involves the electrochemical oxidation of a Mn(III) species to a higher-valent manganese-oxo species, which then transfers an oxygen atom to the thioether. The redox potential of the Mn(II)/Mn(III) couple can be tuned by modifying the ligand environment, which in turn affects the catalytic efficiency. nih.gov While specific studies on manganesebis(trifluoromethanesulfonate) in this context are not prevalent, its manganese(II) center could potentially be electrochemically oxidized to catalytically active higher oxidation states.

Role as a Lewis Acid Catalyst

The trifluoromethanesulfonate (B1224126) (triflate) anion is a very weakly coordinating anion, which makes the corresponding metal triflates strong Lewis acids. Manganesebis(trifluoromethanesulfonate) is therefore a potent Lewis acid catalyst and can be used in a variety of reactions that are promoted by Lewis acids. nih.govnih.gov

Its Lewis acidity allows it to activate a wide range of functional groups, including carbonyls, epoxides, and imines, towards nucleophilic attack. This property is central to its catalytic activity in reactions such as the Biginelli reaction, as previously mentioned. Furthermore, the use of lithium triflate as a Lewis acidic additive has been shown to be crucial for achieving high reactivity in certain manganese-catalyzed hydrogenation reactions, highlighting the beneficial role of the triflate anion in such systems. acs.org The facile synthesis of various manganese(II) triflate complexes, such as [Mn(CH3CN)2(OTf)2]n and Mn(H2O)62, provides convenient and well-defined sources of this Lewis acid for synthetic applications. nih.gov

| Reaction Type | Role of Manganesebis(trifluoromethanesulfonate) |

| Biginelli Reaction | Activation of the aldehyde carbonyl group. |

| Methanolysis | Activation of the ester carbonyl group. |

| Friedel-Crafts Reactions | Activation of the electrophile. |

| Diels-Alder Reactions | Activation of the dienophile. |

Mechanistic Studies of Manganesebis Trifluoromethanesulfonate Catalyzed Reactions

Elucidation of Catalytic Cycles and Reaction Intermediates

The catalytic cycles of manganese-catalyzed reactions are often complex, involving various manganese-containing intermediates. The specific nature of the cycle is highly dependent on the substrates and reaction conditions.

In C-H bond functionalization reactions, the catalytic cycle often begins with the formation of a high-valent manganese-oxo or manganese-hydroperoxo species. acs.orgdigitellinc.com These intermediates are proposed to be the active oxidants responsible for abstracting a hydrogen atom from the substrate. For instance, in the oxidation of alkanes, a proposed pathway involves a manganese catalyst reacting with an oxidant like hydrogen peroxide to form a key Mn-oxo intermediate. This intermediate then performs a C-H abstraction, followed by a rebound mechanism to deliver an oxygen atom to the substrate, forming an alcohol. acs.orgdigitellinc.com

Cyclization reactions represent another major class of transformations catalyzed by manganese. In a [3+2] cyclization of ketones with isocyanates, a plausible mechanism involves the initial formation of a five-membered manganacycle (Mn-I) via C-H activation. acs.org This intermediate can then undergo ligand dissociation to form an active species (Mn-II), which inserts the isocyanate to form a seven-membered manganacycle (Mn-III). Subsequent intramolecular nucleophilic attack and elimination steps release the final product and regenerate a catalytically active species. acs.org

For [2+2+2] cycloaddition reactions, two primary pathways have been explored. nih.gov One path involves the sequential carbometalation of a manganese enolate, where a second alkyne inserts into a vinyl-manganese bond to form a dienylmanganese complex. nih.gov An alternative pathway suggests the formation of a manganacyclopentadiene intermediate from two alkyne units, which then reacts with the third unsaturated partner. nih.govnih.gov Density functional theory (DFT) calculations have supported the sequential insertion mechanism in certain cases. nih.gov The direct observation of key intermediates, such as manganacycles formed from the coupling of substrates like 2-phenylpyridine (B120327) and phenylacetylene, has been achieved using advanced spectroscopic techniques, confirming their role in the catalytic cycle. nih.gov

Table 1: Proposed Intermediates in Manganese-Catalyzed Cyclization Reactions

| Reaction Type | Key Intermediate(s) | Proposed Role | Supporting Evidence |

|---|---|---|---|

| [3+2] Cyclization (Ketones + Isocyanates) | Manganacycles (e.g., Mn-I, Mn-II, Mn-III) | Facilitate C-H activation and substrate coupling | Stoichiometric reactions, mechanistic studies acs.org |

| [2+2+2] Annulation (1,3-Dicarbonyls + Alkynes) | Vinylmanganese complex, Dienylmanganese complex | Result from sequential carbometalation | DFT calculations, experimental data nih.gov |

| [2+2+2] Cycloaddition | Metallacyclopentadiene | Formed from two alkyne units before final cyclization | Proposed based on analogy to other metals, spectroscopic observation nih.govnih.gov |

Electron Transfer Pathways and Redox Mechanisms in Catalysis

The catalytic activity of manganese complexes is intrinsically linked to their ability to undergo redox changes, cycling through various oxidation states from Mn(I) to Mn(V) or even higher. nih.govdigitellinc.com These redox processes are central to activating substrates and reagents.

Single-electron transfer (SET) is a common pathway in manganese catalysis. For example, in certain reductive cross-coupling reactions, a Mn(II) precatalyst can be reduced in situ to a more reactive Mn(I) or Mn(0) species, which then participates in the catalytic cycle. acs.org While studied in the context of iron catalysis using manganese metal as the reductant, this principle highlights the accessibility of lower oxidation states. The Fe(II) precatalyst is reduced to an Fe(I) species by manganese, initiating a cycle that involves Fe(I)/Fe(II)/Fe(III) redox states and the formation of alkyl radicals via SET. acs.org

In oxidative catalysis, manganese centers are oxidized to higher valence states. The oxidation of Mn(II) or Mn(III) to generate potent Mn(V)=O species is a key step in many C-H oxidation and fluorination reactions. nih.gov In an electro-permanganate-ozone process, a cascade of reactive manganese species, including Mn(II), Mn(III), MnO2(IV), Mn(V), and Mn(VI), are generated simultaneously, showcasing the rich redox chemistry of manganese. digitellinc.com Studies on manganese oxides used in oxygen evolution and reduction reactions (OER/ORR) have directly observed reversible changes in the manganese oxidation state. During OER, oxidation to a mixed Mn³⁺/Mn⁴⁺ valence state occurs, while during ORR, the manganese is reduced to states below Mn³⁺, including Mn²⁺. mit.eduumn.edu This demonstrates the facile and reversible electron transfer capabilities of manganese, which are fundamental to its catalytic function.

Kinetic Analysis and Rate-Determining Steps

Kinetic studies are indispensable for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. nih.gov Various techniques, including reaction progress kinetic analysis (RPKA), are employed to probe the kinetics of manganese-catalyzed reactions. nih.gov

In the manganese-catalyzed hydrosilylation of alkenes, kinetic studies have been used to determine the reaction order with respect to the catalyst, alkene, and silane (B1218182), providing insights into the composition of the transition state at the rate-limiting step. nih.gov For some manganese-carbonyl catalyzed C-H functionalization reactions, time-resolved infrared spectroscopy has allowed for the direct measurement of rate constants for individual elementary steps. For instance, the migratory insertion of an alkyne into a Mn-C bond was found to be a first-order process, and its rate constant was determined. nih.gov

Deuterium kinetic isotope effect (KIE) studies are particularly useful for identifying whether a C-H bond cleavage is involved in the rate-determining step. In studies of a manganese-containing lipoxygenase enzyme, a very large KIE was observed, indicating that hydrogen abstraction is the rate-limiting step. nih.gov The temperature dependence of the KIE in the manganese enzyme, contrasted with its iron counterpart, suggested differences in the dynamics of the catalytic process. nih.gov In photochemical manganese-catalyzed cycloadditions, theoretical calculations have suggested that the most energy-demanding, and therefore potentially rate-limiting, step is the initial photo-induced dissociation of a ligand from the manganese precatalyst to generate the active catalytic species. chemrxiv.org

Table 2: Kinetic Data for Elementary Steps in a Mn-Carbonyl Catalyzed Reaction

| Elementary Step | Reaction Order | Rate Constant (k) | Method of Determination |

|---|---|---|---|

| Solvent Substitution by Substrate | Second Order (Overall) | (3.74 ± 0.16) × 107 mol-1 dm3 s-1 | Time-Resolved Spectroscopy nih.gov |

| Migratory Insertion (Alkyne into Mn-C) | First Order (in Mn complex) | (1.43 ± 0.03) × 105 s-1 | Time-Resolved Spectroscopy nih.gov |

Influence of Ligand and Solvent on Reaction Pathways

The ligand coordinated to the manganese center and the solvent system used are critical parameters that can profoundly influence the catalyst's reactivity, selectivity, and stability. acs.org

The electronic and steric properties of ligands dictate the behavior of the catalyst. In C-H oxidation reactions catalyzed by manganese complexes with tetradentate aminopyridine ligands, modifying the pyridine (B92270) ring with electron-withdrawing or electron-donating groups systematically alters the catalyst's properties. acs.org An electron-poor catalyst was found to favor pathways involving cationic intermediates, leading to rearranged products. acs.org Similarly, in C-H amination reactions, manganese phthalocyanine (B1677752) was found to be significantly more reactive than manganese porphyrin, an effect attributed to the superior π-acceptor nature of the phthalocyanine ligand, which enhances the electrophilicity of the metal center. nih.gov In some photochemical cycloadditions, phosphine (B1218219) ligands are crucial for stabilizing the catalyst and preventing the formation of inactive cluster species. nih.govchemrxiv.org

Solvents can influence reactions by coordinating to the metal center, altering catalyst stability, and mediating reaction pathways. The synthesis of manganese(II) triflate complexes in different solvents like acetonitrile (B52724), pyridine, and water yields distinct coordination compounds, such as the polymeric [Mn(CH₃CN)₂(OTf)₂]n or the monomeric [Mn(C₅H₅N)₄(OTf)₂]. nih.gov This demonstrates the strong influence of the solvent on the catalyst's structure. In catalytic C-H oxidation, the solvent can also act as a nucleophile. Reactions performed in 2,2,2-trifluoroethanol (B45653) (TFE) can yield ether products resulting from solvent trapping of a cationic intermediate, a pathway not observed in the more sterically demanding and less nucleophilic solvent hexafluoroisopropanol (HFIP). acs.org The initial activation of manganese-carbonyl precatalysts often involves the loss of a CO ligand, followed by rapid coordination of a solvent molecule, which is then substituted by the substrate in a subsequent, slower step. nih.gov

Table 3: Effect of Ligand and Solvent on Mn-Catalyzed C-H Oxidation Selectivity

| Catalyst Ligand Property | Solvent | Observed Effect on Reaction Pathway | Reference |

|---|---|---|---|

| Electron-poor (e.g., CO2Et substituent) | HFIP | Favors formation of rearranged ester products via cationic pathways | acs.org |

| Standard (pdp ligand) | TFE | Formation of unrearranged and rearranged TFE rebound ether products | acs.org |

| Standard (pdp ligand) | HFIP | Exclusive formation of hydroxylation and ketonization products (no solvent-derived ethers) | acs.org |

Investigation of Transient Species and Their Reactivity

Many of the key intermediates in manganese-catalyzed reactions are transient, existing for only fractions of a second at low concentrations, which makes their detection and characterization exceptionally challenging. researchgate.netresearchgate.net The development of advanced spectroscopic techniques, particularly time-resolved spectroscopy, has been instrumental in observing these fleeting species directly. nih.govresearchgate.net

Time-resolved multiple-probe spectroscopy and time-resolved infrared spectroscopy have been successfully used to monitor the evolution of manganese-carbonyl complexes following photochemical activation. nih.govresearchgate.net These studies have captured the entire catalytic sequence, from the initial ultrafast (<5 ps) loss of a CO ligand and solvent coordination to the slower substitution by a substrate and subsequent C-C bond-forming steps. nih.gov This allows for the direct observation of short-lived intermediates like solvent-coordinated manganese species and manganese-alkyne complexes, providing unambiguous evidence for their role in the catalytic cycle. nih.govresearchgate.net

In the realm of oxidation catalysis, significant effort has been devoted to generating, trapping, and characterizing reactive Mn-oxygen intermediates. digitellinc.com By synthesizing these Mn-oxo and Mn-alkylperoxo species and studying their spectroscopic properties and reactivity through kinetic and computational methods, researchers have developed crucial structure-reactivity correlations. digitellinc.com These studies shed light on how the supporting ligand environment influences the O-O bond activation step and the subsequent substrate oxidation, providing a molecular-level understanding of the catalyst's performance. digitellinc.com The investigation of various manganese oxidation states (from Mn(II) to Mn(VI)) and other reactive species like hydroxyl radicals in complex systems further underscores the diversity of transient intermediates that can participate in these catalytic processes. digitellinc.com

Advanced Spectroscopic and Analytical Characterization of Manganesebis Trifluoromethanesulfonate and Its Complexes

X-ray Diffraction (XRD) and Single-Crystal Crystallography

X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of manganese triflate complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-crystal X-ray diffraction has been successfully used to elucidate the structures of several manganese(II) triflate complexes. Anhydrous manganese(II) triflate itself is not easily crystallized. However, reaction of manganese(II) chloride with trimethylsilyl (B98337) triflate in acetonitrile (B52724)/tetrahydrofuran yields a linear coordination polymer, [Mn(II)(CH3CN)2(OTf)2]n. nih.gov In this structure, the manganese(II) center adopts a distorted octahedral geometry. nih.gov The equatorial positions are occupied by four oxygen atoms from four bridging triflate anions, while the two axial positions are filled by trans-coordinating acetonitrile ligands. nih.gov The manganese atom lies on an inversion center, and the bridging triflate anions link the manganese centers, resulting in a Mn···Mn separation of 5.1333 Å. nih.gov

When this acetonitrile polymer is dissolved and recrystallized from pyridine (B92270), a mononuclear complex, trans-[Mn(II)(C5H5N)4(OTf)2], is formed. nih.govnih.gov In this case, the triflate anions are no longer bridging but act as monodentate ligands in the axial positions. The four pyridine molecules coordinate in the equatorial plane, again resulting in a distorted octahedral geometry around the manganese center. nih.govnih.gov

Exposure of either of the aforementioned complexes to water readily produces colorless crystals of Mn(II)(H2O)62. nih.govnih.gov The crystal structure reveals a distorted octahedral [Mn(II)(H2O)6]2+ cation, with Mn-O bond distances averaging 2.163 Å, which is consistent with other structurally characterized hexaaquamanganese(II) dications. nih.gov In this salt, the triflate anions are not coordinated to the metal center but interact with the coordinated water molecules through hydrogen bonding. nih.govnih.gov

| Compound | Crystal System | Space Group | Mn(II) Geometry | Key Structural Feature | Ref |

| [Mn(II)(CH3CN)2(OTf)2]n | Monoclinic | P2₁/n | Distorted Octahedral | Linear polymer with bridging triflate anions | nih.gov |

| trans-[Mn(II)(C5H5N)4(OTf)2] | Monoclinic | C2/c | Distorted Octahedral | Mononuclear complex with monodentate triflate anions | nih.gov |

| Mn(II)(H2O)62 | Monoclinic | P2₁/m | Distorted Octahedral | Hexaaqua cation with non-coordinating triflate anions | nih.gov |

Powder X-ray diffraction (PXRD) is also a crucial tool, used to confirm the phase purity of bulk samples, identify crystalline phases in composite materials, and determine lattice parameters. ijsea.comuitm.edu.my For instance, the loss of crystallinity observed when [Mn(CH3CN)2(OTf)2]n is dried under vacuum for extended periods can be monitored by PXRD. nih.gov

Vibrational Spectroscopy (Infrared, Raman, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS))

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the nature of chemical bonds, symmetry, and the coordination environment of both the metal center and its ligands, including the triflate anion.

Infrared (IR) and Raman Spectroscopy are routinely used to characterize manganese triflate complexes. The triflate anion (CF₃SO₃⁻) has characteristic vibrational modes that are useful for diagnostics. Strong bands associated with the triflate anion are typically observed in the IR spectra. For example, in trans-[Mn(C5H5N)4(OTf)2], bands are found at 1165 cm⁻¹ (assigned to ν(CF₃)) and 1033 cm⁻¹ (assigned to νs(SO₃)). nih.gov The positions and splitting of the S-O stretching modes can indicate whether the triflate is ionic (non-coordinating), monodentate, or bidentate/bridging.

In studies of manganese complexes with other ligands, such as triazamacrocycles, FTIR spectroscopy confirms the presence of both the organic ligand and the triflate counter-ion. nih.govfsu.edu For example, the spectrum of Mn(tacd)22 shows characteristic bands for the ligand, such as N-H stretches (3264 cm⁻¹) and C-H stretches (2955 cm⁻¹), alongside strong bands for the triflate anion (e.g., 1291 cm⁻¹, 1170 cm⁻¹). nih.govfsu.edu Isotopic substitution (e.g., ¹⁶O → ¹⁸O) can be a powerful tool, especially in conjunction with Raman spectroscopy, to definitively assign Mn-O vibrational modes, distinguishing them from other ligand vibrations. nih.gov

| Compound | Key IR Bands (cm⁻¹) | Assignment | Ref |

| trans-[Mn(C5H5N)4(OTf)2] | 1165, 1033 | ν(CF₃), νs(SO₃) of Triflate | nih.gov |

| Mn(tacd)22 | 3264, 2955, 1291, 1170, 1059, 628 | N-H, C-H, Triflate vibrations | nih.govfsu.edu |

| Mn(tacud)22 | 3270, 2937, 1291, 1169, 1028 | N-H, C-H, Triflate vibrations | fsu.edu |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a surface-sensitive technique particularly valuable for studying powdered samples and catalysts. It is used to investigate surface reactions and adsorbed species under controlled conditions. In the context of manganese compounds, DRIFTS has been instrumental in elucidating reaction mechanisms on the surfaces of manganese oxides. mdpi.comresearchgate.net For instance, operando DRIFTS can monitor the adsorption of reactants like CO and the formation of products like CO₂ on manganese-based catalysts in real-time. mdpi.com This technique could be applied to study the catalytic activity of supported manganese triflate complexes, identifying surface intermediates and understanding the role of the support and the catalyst.

Electronic Spectroscopy (UV-Visible, X-ray Absorption Spectroscopy (XAS), UV-Vis-NIR)

Electronic spectroscopy provides information about the electronic structure of the manganese center, including its oxidation state and coordination geometry.

UV-Visible Spectroscopy of high-spin manganese(II) complexes, which have a d⁵ electronic configuration, is characterized by very weak, spin-forbidden d-d transitions. This results in their typically pale pink or colorless appearance. docbrown.info The [Mn(H2O)6]2+ ion, present in the hydrated triflate salt, is known for its very pale pink color due to these weak absorptions. docbrown.info

While direct d-d transitions are weak, UV-Vis spectroscopy is a powerful tool for monitoring changes in the coordination environment or reactions involving the manganese ion. For example, it can be used to follow the chelation of Mn²⁺ ions in solution. The addition of a chromophoric chelating agent like 4-(2-pyridylazo)resorcinol (B72590) (PAR) to a solution containing Mn²⁺ (from a triflate precursor, for instance) leads to the formation of a brightly colored complex with a new, distinct absorption peak (e.g., at 534 nm), the intensity of which is proportional to the Mn²⁺ concentration according to the Beer-Lambert Law. illinois.edu This principle allows for the quantification of manganese ions in various media. illinois.edunih.gov The technique can also monitor equilibria between different manganese species in solution, such as the interconversion of mononuclear Mn(III)-hydroxo and dinuclear (μ-oxo)dimanganese(III,III) complexes. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the manganese atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the type, number, and distance of neighboring atoms. Though specific XAS studies on simple manganese triflate salts are not prevalent in the literature, the technique is widely applied to complex manganese systems, such as biological catalysts and materials, to determine oxidation states and coordination numbers.

Surface-Sensitive Characterization (X-ray Photoelectron Spectroscopy (XPS), Ambient Pressure XPS (APXPS))

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides information on elemental composition and, crucially, the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For manganese, XPS is particularly powerful but also challenging due to the existence of multiple stable oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) that often have overlapping binding energies. xpsfitting.com

The oxidation state of manganese is typically determined by analyzing the binding energy and shape of the Mn 2p peaks, as well as the magnitude of the multiplet splitting in the Mn 3s peak. thermofisher.com

Mn 2p Spectra: The Mn 2p₃/₂ peak for Mn(II) (e.g., in MnO) is found at a lower binding energy (around 641.4 eV) compared to Mn(IV) (e.g., in MnO₂) (around 641.8-642.5 eV), with Mn(III) (e.g., in Mn₂O₃) being intermediate. thermofisher.comrruff.info Furthermore, Mn(II) oxides exhibit a characteristic satellite feature at approximately 5 eV higher binding energy from the main Mn 2p₃/₂ peak, which is absent in Mn(III) and Mn(IV) oxides. thermofisher.com

Mn 3s Spectra: The Mn 3s peak shows multiplet splitting due to the coupling of the 3s electron with the 3d valence electrons. The energy separation (ΔE) of the split components is diagnostic of the oxidation state: ΔE is largest for Mn(II) (~5.8-6.0 eV) and smallest for Mn(IV) (~4.5-4.7 eV), with Mn(III) again being intermediate (~5.3 eV). thermofisher.com

This detailed analysis allows XPS to be used to identify the surface oxidation states of manganese in catalysts and other materials. rruff.inforesearchgate.net

| Oxidation State | Compound Example | Mn 2p₃/₂ Binding Energy (eV) | Mn 3s Splitting (ΔE, eV) | Key Feature | Ref |

| Mn(II) | MnO | ~641.4 | ~6.0 | Presence of a satellite peak ~647 eV | thermofisher.comrruff.info |

| Mn(III) | Mn₂O₃ | ~641.4-641.8 | ≥ 5.3 | Intermediate splitting, no satellite | thermofisher.comrruff.info |

| Mn(IV) | MnO₂ | ~641.8-642.5 | ~4.7 | Narrower Mn 2p peak, smallest 3s splitting | thermofisher.comrruff.info |

Ambient Pressure XPS (APXPS) is an advanced form of XPS that allows for the analysis of samples at pressures much higher than traditional ultra-high vacuum, enabling the study of surface chemical processes under more realistic conditions, such as in the presence of gases or liquids. This would be an ideal technique to study catalytic reactions on a manganese triflate-based system in situ.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

The characterization of manganese(II) complexes by NMR spectroscopy is significantly complicated by the paramagnetic nature of the high-spin d⁵ Mn²⁺ ion. The unpaired electrons cause very efficient nuclear relaxation, leading to extremely broad NMR signals for nuclei near the paramagnetic center, often rendering them unobservable.

However, this paramagnetic effect can also be exploited. In solution, the rapid interconversion between different species on the NMR timescale can be studied, as seen in the equilibrium between certain paramagnetic Mn(III) complexes. researchgate.net While individual sharp peaks may not be resolved, changes in the broadened line shapes can provide kinetic and thermodynamic information.

In Solid-State NMR , the paramagnetic relaxation enhancement caused by Mn²⁺ can be used as a source of structural information, particularly in biological systems where Mn²⁺ might substitute for Mg²⁺. nih.gov By observing the selective broadening and disappearance of NMR signals from nuclei at varying distances from the Mn²⁺ ion, it is possible to map the proximity of different parts of a macromolecule to the metal binding site. nih.gov Due to the significant line broadening, direct NMR characterization of simple salts like manganese bis(trifluoromethanesulfonate) is generally not practical.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry, particularly with soft ionization techniques like ESI, is a powerful tool for characterizing coordination complexes in solution, providing information on molecular weight and composition. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully applied to the characterization of manganese complexes, including those with triflate as a counter-ion. nih.gov The technique is well-suited for analyzing charged, non-volatile species like metal complexes. In the analysis of cationic manganese porphyrin complexes, for example, ESI-MS spectra typically show a multiply charged parent ion, confirming the mass of the intact complex. duke.edu

Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. Common fragmentation pathways for manganese complexes include the loss of ligands, counter-ions, or fragments of the ligands themselves. duke.edu For instance, high-resolution mass spectrometry (HRMS) can be used to detect and confirm the composition of transient or reactive intermediates in a catalytic cycle involving a metal-triflate species. acs.org ESI-MS can also be used for quantitative studies of metal speciation in solution, although careful calibration is required to account for differences in ionization efficiency and signal suppression between different species. nih.gov

Electrochemical Characterization Techniques (Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques are essential for probing the redox properties of manganese triflate complexes, providing insights into their reactivity and suitability for redox catalysis.

Cyclic Voltammetry (CV) is the most common technique used to study the redox behavior of manganese complexes. By scanning the potential and measuring the resulting current, one can determine the formal reduction potentials (E₁/₂) for various redox processes, such as the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. electrochemsci.org

Studies on a series of Mn(triazamacrocycle)₂₂ complexes have shown that the Mn(III)/Mn(II) redox potential is sensitive to the structure of the macrocyclic ligand. nih.gov The stability of the Mn(II) state relative to the Mn(III) state can be tuned by changing the ligand's chelate ring size, which is directly reflected in the measured E₁/₂ value. nih.gov The relationship between the peak current and the scan rate can also provide information about the nature of the electrochemical process, such as whether it is diffusion-controlled or involves surface-adsorbed species. electrochemsci.org

| Complex | Redox Couple | E₁/₂ (V vs NHE) | Ref |

| Mn(tacud)₂₂ | Mn(III)/II | 1.16 | nih.gov |

| Mn(tacd)₂₂ | Mn(III)/II | 0.95 | nih.gov |

| Mn(tacn)₂₂ | Mn(III)/II | 0.93 | nih.gov |

Spectroelectrochemistry combines a spectroscopic technique (like UV-Vis) with an electrochemical experiment. This allows for the simultaneous observation of changes in the electronic spectrum of a species as its oxidation state is changed electrochemically. This powerful hyphenated technique can be used to identify the species being generated at the electrode surface. For example, in situ UV-Vis spectroscopy has been coupled with cyclic voltammetry to monitor the dissolution of manganese from a cathode into an electrolyte, where the appearance of a specific absorption band for the Mn²⁺-PAR complex was correlated with the electrochemical cycling. illinois.edu

In Situ and Time-Resolved Spectroscopic Monitoring of Reactions

The elucidation of reaction mechanisms, identification of transient intermediates, and understanding of catalyst dynamics are critical for the optimization and rational design of catalytic systems. For reactions involving Manganesebis(trifluoromethanesulfonate) and its complexes, in situ and time-resolved spectroscopic techniques are indispensable tools. These methods allow for the observation of the catalyst and reacting species under actual reaction conditions, providing a real-time window into the catalytic cycle.

Operando spectroscopy, which combines in situ spectroscopic measurements with the simultaneous monitoring of catalytic activity and selectivity, is particularly powerful for establishing structure-reactivity relationships. rsc.orgchimia.ch Techniques such as Fourier-transform infrared (FTIR), Raman, UV-Vis, and X-ray absorption spectroscopy (XAS) can be adapted for in situ and time-resolved studies, each offering unique insights into the electronic and structural evolution of manganese species during a reaction. rsc.orgchimia.chrug.nl

While direct in situ spectroscopic studies on reactions catalyzed specifically by Manganesebis(trifluoromethanesulfonate) are an emerging area, extensive research on other manganese-based catalysts provides a strong framework for the types of analyses that are possible. These studies reveal the complexity of manganese catalytic systems and highlight the power of real-time monitoring.

For instance, time-resolved infrared (TRIR) spectroscopy has been extensively used to study manganese-carbonyl catalyzed C-H bond functionalization reactions. nih.gov In these experiments, a laser pulse (pump) initiates the reaction, often by inducing the dissociation of a ligand like carbon monoxide (CO), and a subsequent IR pulse (probe) monitors the resulting changes in the catalyst structure over timescales from picoseconds to microseconds and beyond. nih.gov This approach has enabled the direct observation of crucial, short-lived intermediates that would be invisible to conventional spectroscopic methods.

Key findings from TRIR studies on manganese-carbonyl systems include:

Observation of Solvent Complexes: Following the light-induced expulsion of a CO ligand, the formation of transient solvent-coordinated manganese complexes, such as fac-[Mn(C^N)(CO)₃(solvent)], has been identified. nih.gov These species are formed on an ultrafast timescale (less than 2 picoseconds) and are the precursors to catalytically active species. nih.gov

Kinetics of Ligand Substitution: The subsequent substitution of the weakly bound solvent molecule by a substrate (e.g., an alkyne) can be monitored in real time. Kinetic analysis reveals the rates of these substitution reactions, which are often competitive and occur on the nanosecond to microsecond timescale. nih.gov

Identification of Catalytic Intermediates: The transformation of substrate-bound complexes into key catalytic intermediates, such as manganacycles formed via migratory insertion, can be directly observed and their formation rates quantified. nih.gov

The table below summarizes representative kinetic data obtained from time-resolved spectroscopic studies of manganese-carbonyl complexes, illustrating the timescales of fundamental reaction steps.

| Reaction Step | Manganese Complex Type | Observed Intermediate | Timescale | Spectroscopic Method |

| CO Dissociation/Solvent Coordination | Mn-Carbonyl | fac-[Mn(C^N)(CO)₃(heptane)] | < 2 ps | Time-Resolved Infrared (TRIR) nih.gov |

| Substrate Coordination (N₂) | Mn-Carbonyl | fac-[Mn(C^N)(CO)₃(N₂)] | < 1 µs | Time-Resolved Infrared (TRIR) nih.gov |

| C-C Bond Formation | Mn-Carbonyl | Manganacycle | µs - ms | Time-Resolved Infrared (TRIR) nih.gov |

| Mn-C Bond Protonation | Mn-Carbonyl | Product Precursor | ms | Time-Resolved Infrared (TRIR) nih.gov |

Similarly, in situ and operando studies on manganese oxide catalysts used in oxidation reactions have provided critical mechanistic information. rsc.orgrug.nl Using techniques like Raman and X-ray absorption spectroscopy, researchers have been able to track changes in the oxidation state of manganese (from Mn(II) to Mn(III) and Mn(IV)) and identify the structural phases that are active under catalytic conditions. rsc.orgrsc.orgresearchgate.net For example, in the electrochemical oxygen evolution reaction (OER), operando Raman spectroscopy has shown that while the bulk material may be stable, the surface transforms, and specific species like α-MnO₂ can form at potentials different from those predicted by bulk thermodynamics. rsc.org

Recent investigations using time-resolved Raman spectroscopy have begun to explore the catalytic activity of simple Mn(II) salts, which are close analogs of Manganesebis(trifluoromethanesulfonate), in epoxidation reactions. bg.ac.rs These studies reveal that simple Mn(II) salts can be significantly more active than their corresponding ligated complexes. bg.ac.rs Time-resolved monitoring allows for the simultaneous tracking of substrate conversion, oxidant consumption, and product formation, providing clear kinetic profiles for comparison. bg.ac.rs This approach suggests that for catalysts like Manganesebis(trifluoromethanesulfonate), in situ monitoring can directly probe the interaction of the Mn(II) center with oxidants and substrates, clarifying whether the catalytically active species is the simple solvated ion or a more complex in situ-formed species.

The application of these advanced spectroscopic techniques to reactions explicitly catalyzed by Manganesebis(trifluoromethanesulfonate) holds the key to understanding its mode of action, resolving questions about the true nature of the active catalyst, and ultimately enabling the design of more efficient and selective chemical transformations.

Theoretical and Computational Studies of Manganesebis Trifluoromethanesulfonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Manganesebis(trifluoromethanesulfonate) and its complexes, DFT calculations are crucial for understanding the nature of the bonding between the manganese ion, the triflate anions, and any coordinating ligands.

The manganese(II) ion in Manganesebis(trifluoromethanesulfonate) has an electron configuration of [Ar]3d⁵. youtube.comlibretexts.org This d⁵ configuration results in a high-spin state (S = 5/2) in many of its complexes, particularly with weak-field ligands. nih.gov DFT calculations help to determine the preferred spin state and geometry of these complexes. For instance, in a simple octahedral coordination environment, the five d-orbitals are split into t₂g and eg sets. In the high-spin d⁵ case, each of the five d-orbitals is occupied by a single electron, leading to a spherically symmetric electron distribution.

DFT studies on various manganese complexes reveal how ligand coordination influences electronic properties. While specific DFT studies focusing solely on anhydrous Mn(OTf)₂ are not extensively detailed in the literature, insights can be drawn from related systems. For example, calculations on manganese porphyrins have shown that the ground state can be either intermediate-spin (S = 3/2) or high-spin (S = 5/2) depending on the planarity and coordination of the molecule. nih.gov In the solid state, Mn(OTf)₂ often exists as a coordination polymer, [Mn(OTf)₂(CH₃CN)₂]n, where the manganese centers are in a distorted octahedral geometry. nih.gov DFT calculations can elucidate the nature of the Mn-O and Mn-N bonds in such structures, quantifying their covalent versus ionic character and determining the molecular orbital interactions.

The bonding between the Mn(II) center and the triflate anion (OTf⁻) is primarily ionic, but with some degree of covalent character. DFT can be used to calculate bond orders, Mulliken charges, and electron density distributions to quantify this interaction. The triflate anion is known as a weakly coordinating anion, and DFT calculations can help to understand the electronic factors that contribute to its lability, which is a key feature in the catalytic applications of Mn(OTf)₂. nih.gov

Table 1: Calculated Properties of Manganese(II) Complexes from DFT Studies (Note: This table is illustrative, based on typical data obtained from DFT calculations on related Mn(II) systems, as specific data for Mn(OTf)₂ is sparse in the literature.)

| Property | Value | Method | Reference System |

| Spin State | High-spin (S = 5/2) | DFT | Mn(II) in octahedral field |

| Mn-O Bond Distance (Å) | ~2.17 | DFT/EXAFS | [Mn(H₂O)₆]²⁺ |

| HOMO-LUMO Gap (eV) | 6.37 | PBE0/6-31G(d) | Mn(tacn)₂₂ researchgate.net |

| Mulliken Charge on Mn | +1.5 to +1.8 | DFT | Generic Mn(II) Complex |

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

For example, in manganese-catalyzed hydrogenation reactions, DFT calculations have been employed to investigate the stereoelectronic effects that govern the catalyst's activity and enantioselectivity. nih.govnih.govresearchgate.net These studies model the key steps of the reaction, such as the activation of hydrogen by the manganese complex, the coordination of the substrate, and the subsequent hydride transfer. The calculations can reveal the structures of the transition states and explain the origins of stereoselectivity by comparing the activation barriers for the formation of different stereoisomers. nih.govresearchgate.net

A typical computational study of a catalytic cycle involving a manganese catalyst derived from Mn(OTf)₂ would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants, products, and the active catalyst are optimized to find their lowest energy structures.

Intermediate Identification: Plausible intermediates along the reaction pathway are proposed and their structures and energies are calculated.

Transition State Searching: The transition state structures connecting the intermediates are located using various algorithms. The nature of the transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Energy Profile Construction: The relative energies of all stationary points (reactants, intermediates, transition states, and products) are plotted to construct the potential energy surface or a simplified reaction profile.

Molecular Dynamics Simulations for Solvation and Dynamic Behavior

Experimental studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and calorimetry on solutions of Mn(OTf)₂ in various solvents provide a wealth of structural and thermodynamic data that can be used to parameterize and validate MD simulations. slu.seresearchgate.net These studies show that the solvation and coordination environment of the Mn(II) ion is highly dependent on the solvent. slu.seresearchgate.net

In water, methanol, and dimethylsulfoxide (DMSO), the Mn(II) ion is typically six-coordinate, forming an octahedral solvate complex. slu.seresearchgate.net

In a more sterically demanding solvent like N,N'-dimethylpropylene urea (B33335) (dmpu), the coordination number is reduced to five. slu.seresearchgate.net

In acetonitrile (B52724), a six-coordinate octahedral solvate is also observed. slu.seresearchgate.net

In concentrated solutions of N,N-dimethylthioformamide (dmtf), a contact ion-pair is formed, where one triflate anion directly coordinates to the manganese ion along with five solvent molecules. slu.seresearchgate.net

MD simulations could be used to model these systems and provide a dynamic picture of the solvation process. Such simulations would allow for the investigation of:

Solvent Exchange Dynamics: The rate at which solvent molecules in the first coordination shell of the Mn(II) ion exchange with molecules from the bulk solvent.

Ion Pairing: The formation and lifetime of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and fully dissociated ions in different solvents.

Transport Properties: The diffusion coefficients of the Mn(II) ion and the triflate anion, and the viscosity of the solution.

Table 2: Experimental Solvation Data for Mn(II) from Mn(OTf)₂ Solutions

| Solvent | Coordination Number | Geometry | Mean Mn-Ligand Bond Distance (Å) | Reference |

| Water | 6 | Octahedral | Mn-O: 2.165 | slu.se |

| Methanol | 6 | Octahedral | Mn-O: 2.161 | slu.se |

| Acetonitrile | 6 | Octahedral | Mn-N: 2.193 | slu.seresearchgate.net |

| N,N'-dimethylpropylene urea (dmpu) | 5 | - | Mn-O: 2.087 | slu.seresearchgate.net |

| N,N-dimethylthioformamide (dmtf) (conc.) | 6 (5 dmtf + 1 OTf⁻) | Octahedral | Mn-S: 2.598, Mn-O: 2.16 | slu.seresearchgate.net |

Prediction of Spectroscopic Signatures

Computational spectroscopy involves the use of theoretical methods to predict and interpret the spectra of molecules. hymarc.org This is a valuable tool for characterizing transient species, understanding the origin of spectral features, and confirming the structures of synthesized compounds. For Manganesebis(trifluoromethanesulfonate) and its derivatives, computational methods can predict various types of spectra, including infrared (IR), Raman, and electronic absorption spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.

For instance, the IR spectrum of [Mn(CH₃CN)₂(OTf)₂]n shows characteristic bands for the coordinated acetonitrile (ν(CN)) and the triflate anion (ν(SO₃) and ν(CF₃)). nih.gov Computational analysis can confirm the assignment of these bands and explain the shifts in vibrational frequencies upon coordination to the manganese center. nih.gov Normal-mode analysis of manganese complexes can help to distinguish the Mn-O vibrational modes from other modes within the complex. nih.gov

Table 3: Experimental IR Bands for Manganese Triflate Complexes (cm⁻¹)

| Compound | ν(CN) | νₐ(SO₃) | ν(CF₃) | νₛ(SO₃) | Reference |

| [Mn(CH₃CN)₂(OTf)₂]n | 2310, 2281 | 1312 | 1188 | 1039 | nih.gov |

| Mn(H₂O)₆₂ | - | 1261 | 1179 | 1034 | nih.gov |

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For high-spin d⁵ Mn(II) complexes, the d-d transitions are spin-forbidden and therefore very weak. The UV-Vis spectra are often dominated by intense charge-transfer bands. TD-DFT calculations can help to assign these transitions and understand the electronic structure of the excited states.

Elucidation of Structure-Activity Relationships and Catalytic Design Principles

A major goal of computational chemistry in catalysis is to establish clear structure-activity relationships (SARs) that can guide the rational design of more efficient and selective catalysts. youtube.comyoutube.com By systematically modifying the structure of a catalyst in silico and calculating its performance in a given reaction, researchers can identify the key structural and electronic features that control its catalytic behavior.

For manganese-catalyzed reactions, computational studies have been instrumental in developing design principles. nih.govnih.gov For example, in the asymmetric hydrogenation of ketones, DFT calculations have shown that both steric and electronic factors of the ligand framework are crucial for achieving high enantioselectivity. nih.govresearchgate.net

Steric Effects: Introducing bulky substituents on the ligand can create a chiral pocket around the metal center that preferentially binds the substrate in one orientation, leading to the favored formation of one enantiomer. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can influence the reactivity of the manganese center. For instance, electron-donating groups can increase the electron density on the metal, which may enhance its ability to activate substrates or facilitate certain steps in the catalytic cycle. nih.govnih.gov